molecular formula C17H15N3O3 B2854870 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide CAS No. 888414-80-0

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide

Cat. No. B2854870
CAS RN: 888414-80-0
M. Wt: 309.325
InChI Key: LVPYDRTWNQFETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxadiazole ring. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring, the benzamide group, and the methoxyphenyl group. Each of these groups has different chemical properties and would react differently under various conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity. These properties would need to be determined experimentally .

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide in lab experiments include its diverse biological activities, its low toxicity, and its ease of synthesis. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are many potential future directions for the study of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide. One potential direction is the further investigation of its antimicrobial and anticancer activities, with a focus on developing more potent derivatives. Another potential direction is the synthesis of functional materials using this compound as a building block. In addition, the development of new methods for the synthesis of this compound and its derivatives could lead to new applications in various fields.

Synthesis Methods

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-methoxybenzohydrazide with 2-methyl-4-nitrobenzoic acid, followed by reduction and cyclization. Another method involves the reaction of 4-methoxybenzohydrazide with ethyl 2-methyl-4-nitrobenzoate, followed by reduction and cyclization.

Scientific Research Applications

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-methylbenzamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory activities. In the field of materials science, this compound has been studied for its potential use as a fluorescent probe and as a building block for the synthesis of functional materials.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper safety data sheets should be consulted when handling this compound .

properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-5-3-4-6-14(11)15(21)18-17-20-19-16(23-17)12-7-9-13(22-2)10-8-12/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPYDRTWNQFETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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